molecular formula C10H14O5 B2895681 rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid CAS No. 2402789-96-0

rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid

Cat. No.: B2895681
CAS No.: 2402789-96-0
M. Wt: 214.217
InChI Key: FUPMWHOIMZWILG-YWIQKCBGSA-N
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Description

rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[410]heptane-4-carboxylicacid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantioselective synthesis of the compound, which is crucial for its biological activity.

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal-catalyzed cycloisomerization of 1,6-enynes . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be used in the treatment of diseases due to its ability to modulate specific biological pathways .

Industry

In industry, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility .

Mechanism of Action

The mechanism of action of rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[410]heptane-4-carboxylicacid apart from similar compounds is its specific stereochemistry and functional groups

Properties

IUPAC Name

(1R,4S,6S,7S)-7-ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-2-14-10(13)8-5-3-7(9(11)12)15-4-6(5)8/h5-8H,2-4H2,1H3,(H,11,12)/t5-,6+,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPMWHOIMZWILG-YWIQKCBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2[C@H]1CO[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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